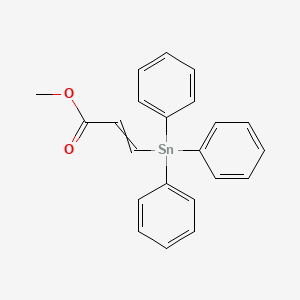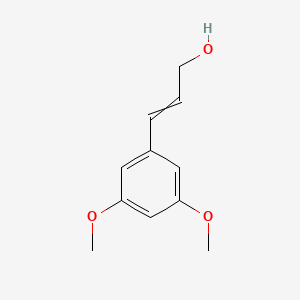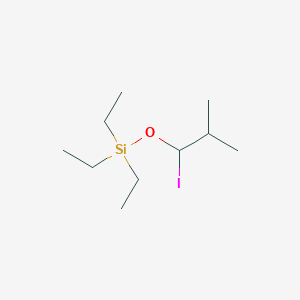
Methyl 3-(triphenylstannyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(triphenylstannyl)prop-2-enoate is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a triphenylstannyl group attached to a prop-2-enoate moiety, making it a valuable reagent in organic synthesis and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(triphenylstannyl)prop-2-enoate typically involves the reaction of methyl acrylate with triphenyltin hydride. This reaction is often carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere to prevent unwanted side reactions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(triphenylstannyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triphenylstannyl group to other tin-containing species.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds.
Aplicaciones Científicas De Investigación
Methyl 3-(triphenylstannyl)prop-2-enoate has several scientific research applications:
Biology: The compound’s organotin moiety makes it useful in studying biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as an anticancer agent is ongoing, given the biological activity of organotin compounds.
Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mecanismo De Acción
The mechanism of action of Methyl 3-(triphenylstannyl)prop-2-enoate involves its interaction with molecular targets through its organotin moiety The triphenylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(tributylstannyl)prop-2-enoate: Similar in structure but with tributylstannyl instead of triphenylstannyl.
Methyl 3-(bromomethyl)but-3-enoate: Contains a bromomethyl group instead of a stannyl group.
Uniqueness
Methyl 3-(triphenylstannyl)prop-2-enoate is unique due to its triphenylstannyl group, which imparts distinct reactivity and biological activity compared to its tributylstannyl and bromomethyl analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
203320-01-8 |
|---|---|
Fórmula molecular |
C22H20O2Sn |
Peso molecular |
435.1 g/mol |
Nombre IUPAC |
methyl 3-triphenylstannylprop-2-enoate |
InChI |
InChI=1S/3C6H5.C4H5O2.Sn/c3*1-2-4-6-5-3-1;1-3-4(5)6-2;/h3*1-5H;1,3H,2H3; |
Clave InChI |
OIHVXTRTSJWUBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)




![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
